4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and neurology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, isopropyl bromide, and diethyl malonate.
Formation of Intermediate: The initial step involves the alkylation of 4-fluoroaniline with isopropyl bromide to form 4-(4-fluorophenyl)-3-isopropoxyaniline.
Cyclization: This intermediate undergoes cyclization with diethyl malonate under basic conditions to form the pyrrolo[3,4-d]pyrimidine core.
Final Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. Key considerations include:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Catalysts and Reagents: Using efficient catalysts and high-purity reagents to facilitate the reactions.
Purification: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or polymerases, inhibiting their activity.
Pathways Involved: It can interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 4-(4-chlorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Uniqueness
- Structural Differences : The presence of the 4-fluorophenyl and 3-isopropoxypropyl groups distinguishes it from other similar compounds, potentially leading to unique biological activities.
- Biological Activity : The specific substitutions on the pyrrolo[3,4-d]pyrimidine core can result in different interactions with biological targets, making this compound unique in its therapeutic potential.
This detailed overview provides a comprehensive understanding of 4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-(3-propan-2-yloxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-11(2)25-9-3-8-22-10-14-15(17(22)23)16(21-18(24)20-14)12-4-6-13(19)7-5-12/h4-7,11,16H,3,8-10H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVDTWHCMTUBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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